![molecular formula C28H25NO6 B14872563 1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B14872563.png)
1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a dioxine ring, and a pyrrolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The key steps include:
Formation of the Dioxine Ring: The dioxine ring can be synthesized through the reaction of catechol with ethylene glycol under acidic conditions to form 2,3-dihydrobenzo[b][1,4]dioxine.
Pyrrolone Core Formation: The pyrrolone core is formed by the cyclization of appropriate precursors, often involving the use of amines and carbonyl compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic reactions.
Material Science: The compound’s stability and functional groups make it suitable for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Dibenzodioxine: A related compound with a similar dioxine ring structure.
2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonylalanine: Another compound with a dioxine ring, used in different applications.
Uniqueness
1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is unique due to its combination of functional groups, which provides a distinct set of chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry and material science set it apart from similar compounds.
Properties
Molecular Formula |
C28H25NO6 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(4Z)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H25NO6/c1-2-33-21-11-8-19(9-12-21)25-24(26(30)20-10-13-22-23(16-20)35-15-14-34-22)27(31)28(32)29(25)17-18-6-4-3-5-7-18/h3-13,16,25,30H,2,14-15,17H2,1H3/b26-24- |
InChI Key |
GIIVDLYACGQBNL-LCUIJRPUSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2/C(=C(\C3=CC4=C(C=C3)OCCO4)/O)/C(=O)C(=O)N2CC5=CC=CC=C5 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B14872483.png)
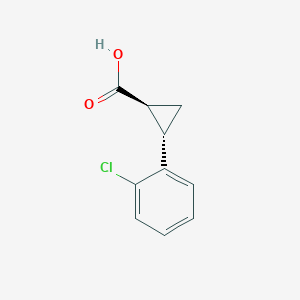
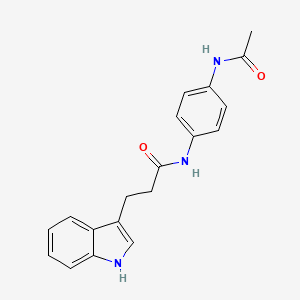
![4-(Benzo[d][1,3]dioxol-5-yl)-6-bromopyrimidine](/img/structure/B14872493.png)
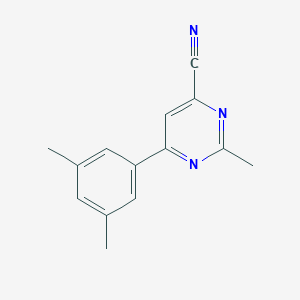
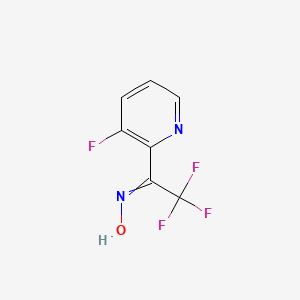
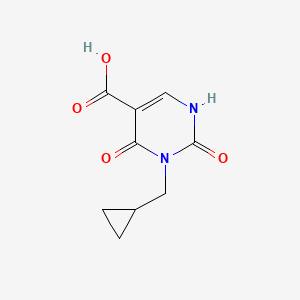
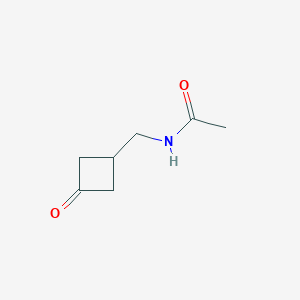
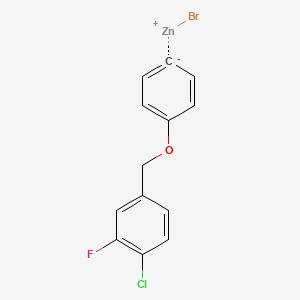
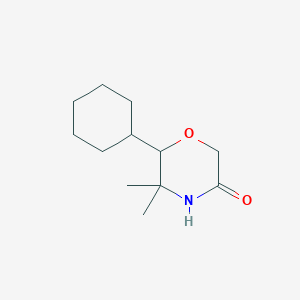
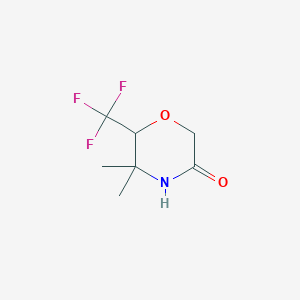
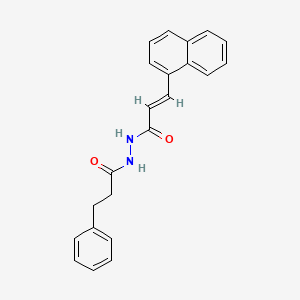
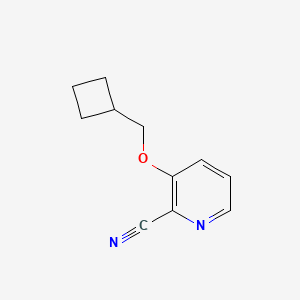
![2-((E)-4-methylstyryl)-5-((Z)-4-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14872585.png)
